molecular formula C14H15N5O2 B11038786 8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione

8-(Dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione

Cat. No.: B11038786
M. Wt: 285.30 g/mol
InChI Key: MTJLYAFFHYBWPU-UHFFFAOYSA-N
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Description

8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their diverse biological activities and are often found as structural components in various coenzymes and pigments.

Preparation Methods

The synthesis of 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems under microwave irradiation. This method is efficient and yields high purity products . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and scalability .

Chemical Reactions Analysis

8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzymes involved in folate metabolism, thereby affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar compounds to 8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione include other pteridine derivatives such as:

Properties

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

8-(dimethylamino)-1,3-dimethylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C14H15N5O2/c1-17(2)8-5-6-9-10(7-8)16-12-11(15-9)13(20)19(4)14(21)18(12)3/h5-7H,1-4H3

InChI Key

MTJLYAFFHYBWPU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC3=C(C=CC(=C3)N(C)C)N=C2C(=O)N(C1=O)C

Origin of Product

United States

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